ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate
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Overview
Description
Ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the indazole nucleus imparts significant pharmacological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, where the indazole derivative is reacted with an appropriate acyl chloride or anhydride.
Coupling with the Phenylacetate Moiety: The final step involves the coupling of the indazole derivative with ethyl 4-aminophenylacetate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups.
Scientific Research Applications
Ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl (4-{[(4-methyl-1H-indazol-1-yl)carbonyl]amino}phenyl)acetate can be compared with other indazole derivatives:
Properties
IUPAC Name |
ethyl 2-[4-[(4-methylindazole-1-carbonyl)amino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-18(23)11-14-7-9-15(10-8-14)21-19(24)22-17-6-4-5-13(2)16(17)12-20-22/h4-10,12H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIGBSNHKVWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2C3=CC=CC(=C3C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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